molecular formula C20H20N2O2S2 B2808792 2-[(5-benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 878683-21-7

2-[(5-benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No. B2808792
CAS RN: 878683-21-7
M. Wt: 384.51
InChI Key: BQKWTANXDIMVAE-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily due to their utility in various fields .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are used in various chemical reactions due to their wide range of applications in the field of drug design and discovery . They appear in the bacitracin, penicillin antibiotics, and various synthetic drugs .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been found to exhibit antimicrobial activity. For example, sulfazole, a thiazole derivative, is used as an antimicrobial drug . Similarly, other thiazole derivatives have been synthesized and screened for their preliminary in vitro antibacterial activity against various bacteria .

Antiretroviral Activity

Ritonavir, a drug used in the treatment of HIV/AIDS, contains a thiazole moiety. This suggests that thiazole derivatives, including the compound , could potentially have antiretroviral activity .

Antifungal Activity

Thiazole derivatives have been found to exhibit antifungal activity. For instance, abafungin is an antifungal drug that contains a thiazole moiety . Other thiazole derivatives have also been synthesized and screened for their antifungal activity .

Anticancer Activity

Thiazole derivatives have been found to have anticancer activity. For example, tiazofurin is an anticancer drug that contains a thiazole moiety . Other thiazole derivatives have also been synthesized and studied for their potential anticancer activity .

Anti-Alzheimer Activity

Thiazole derivatives have been found to exhibit anti-Alzheimer activity. This suggests that thiazole derivatives, including the compound , could potentially be used in the treatment of Alzheimer’s disease .

Antihypertensive Activity

Thiazole derivatives have been found to exhibit antihypertensive activity. This suggests that thiazole derivatives, including the compound , could potentially be used in the treatment of hypertension .

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant activity. This suggests that thiazole derivatives, including the compound , could potentially be used as antioxidants .

Hepatoprotective Activity

Thiazole derivatives have been found to exhibit hepatoprotective activity. This suggests that thiazole derivatives, including the compound , could potentially be used in the treatment of liver diseases .

Safety and Hazards

The safety and hazards of thiazole derivatives can vary widely depending on the specific compound. Some thiazole derivatives are used as drugs and have been tested for safety in humans .

Future Directions

Thiazole derivatives continue to be a focus of research due to their wide range of biological activities and potential applications in medicine and other fields . Future research will likely continue to explore new thiazole derivatives and their potential uses.

properties

IUPAC Name

2-[(5-benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c1-14-18(12-15-6-4-3-5-7-15)26-20(21-14)25-13-19(23)22-16-8-10-17(24-2)11-9-16/h3-11H,12-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKWTANXDIMVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)SCC(=O)NC2=CC=C(C=C2)OC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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